Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18175007
InChI: InChI=1S/C9H8N2O3/c1-5-11-8-7(14-5)3-6(4-10-8)9(12)13-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC18175007

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate -

Specification

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H8N2O3/c1-5-11-8-7(14-5)3-6(4-10-8)9(12)13-2/h3-4H,1-2H3
Standard InChI Key XWPOUHRPOGUTQQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(O1)C=C(C=N2)C(=O)OC

Introduction

Chemical Structure and Identification

Molecular Framework

The compound features a bicyclic oxazolo[4,5-b]pyridine scaffold, where an oxazole ring (a five-membered ring containing oxygen and nitrogen) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). Key substituents include:

  • Methyl group at position 2 of the oxazole ring.

  • Methyl ester at position 6 of the pyridine ring.

The molecular formula is C9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_3, with a molecular weight of 192.17 g/mol .

Spectroscopic and Computational Data

  • SMILES Notation: COC(=O)C1=CN=C2C(ON=C2C)=N1\text{COC(=O)C1=CN=C2C(ON=C2C)=N1} .

  • Topological Polar Surface Area (TPSA): 65.22 Ų, indicative of moderate polarity .

  • LogP: 1.71, suggesting moderate lipophilicity .

Regulatory Identifiers

  • CAS Number: 1936279-70-7 .

  • Synonym: Oxazolo[4,5-b]pyridine-6-carboxylic acid, 2-methyl-, methyl ester .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of oxazolopyridine derivatives often involves cyclization reactions. A representative pathway for methyl 2-methyl- oxazolo[4,5-b]pyridine-6-carboxylate may include:

  • Azlactone Formation: Condensation of hippuric acid derivatives with aldehydes to form azlactones .

  • Enamine Reaction: Reaction of azlactones with enamines (e.g., ethyl acetoacetate enamines) to yield tetrahydropyridine intermediates .

  • Oxidative Cyclization: Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) to induce cyclization and aromatization, forming the oxazolopyridine core .

  • Esterification: Methylation of the carboxylic acid intermediate to obtain the final ester .

Optimization Challenges

  • Regioselectivity: Controlling the position of substituents during cyclization requires precise reaction conditions .

  • Yield: Reported yields for analogous oxazolopyridines range from 23% to 47% .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO)

Stability and Reactivity

  • Thermal Stability: Oxazolopyridines are generally stable under ambient conditions but may decompose at elevated temperatures .

  • Hydrolysis: The methyl ester can undergo alkaline hydrolysis to yield the corresponding carboxylic acid .

Applications in Research

Pharmaceutical Intermediates

Oxazolopyridine derivatives are explored for their bioactivity:

  • Antimicrobial Agents: Analogous compounds exhibit activity against bacterial and fungal pathogens .

  • Kinase Inhibitors: Structural analogs have been investigated as inhibitors of cyclin-dependent kinases (CDKs) .

Materials Science

  • Fluorescent Probes: The aromatic system may serve as a fluorophore in sensor design .

  • Coordination Chemistry: Nitrogen and oxygen atoms can act as ligands for metal complexes .

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